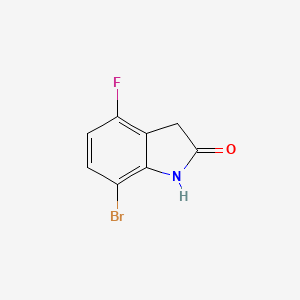

7-Bromo-4-fluoroindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)4-3-7(12)11-8(4)5/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLWVELQPIUZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 7 Bromo 4 Fluoroindolin 2 One

Reactivity Profiles at the Indolin-2-one Nitrogen Atom

The nitrogen atom in the indolin-2-one ring possesses a lone pair of electrons and an associated proton (N-H). Its reactivity is characterized by the acidity of the N-H proton and the nucleophilicity of the nitrogen atom itself. The presence of two electron-withdrawing halogen substituents, bromine at C7 and fluorine at C4, is expected to increase the acidity of the N-H proton compared to the unsubstituted indolin-2-one, making it more susceptible to deprotonation by a base.

Once deprotonated, the resulting amide anion is a potent nucleophile that can participate in a variety of bond-forming reactions. Common derivatization strategies at this position include N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the indolin-2-one with an alkyl halide or an equivalent electrophile in the presence of a base. This reaction is a standard method for introducing alkyl, benzyl, or propargyl groups onto the nitrogen atom. For instance, the nitrogen atom of a related indolin-2-one has been successfully modified via propargylation acs.org.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acyl derivatives. This modification can serve as a protecting group strategy or be used to introduce further functional handles.

The indole (B1671886) heterocycle is typically valued for its nucleophilic character, and while the amide nature of the indolin-2-one mitigates this compared to indole, the nitrogen remains a key site for functionalization nih.govchemrxiv.org.

Functionalization Reactions at the C3 Position (Oxo Group and Active Methylene (B1212753) Site)

The C3 position of the indolin-2-one core is an active methylene site, flanked by the aromatic ring and the C2-carbonyl group. The protons on this carbon are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate is central to several carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation Reactions

The enolate generated at the C3 position can react with various aldehydes and ketones in what is known as an Aldol condensation or, more specifically, a Knoevenagel condensation. This reaction pathway typically involves the initial formation of a β-hydroxy ketone (the aldol adduct), which may then undergo dehydration under the reaction conditions to yield a thermodynamically stable α,β-unsaturated product, a 3-ylideneindolin-2-one. youtube.com

The general mechanism involves three key steps:

Deprotonation of the C3-methylene group by a base to form an enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to give the aldol addition product, which may be followed by base-catalyzed elimination of water to form the condensation product. youtube.com

| Reactant (Aldehyde/Ketone) | Expected Product Structure | Product Class |

|---|---|---|

| Benzaldehyde | 3-Benzylidene-7-bromo-4-fluoroindolin-2-one | 3-Ylideneindolin-2-one |

| Acetone | 7-Bromo-4-fluoro-3-(propan-2-ylidene)indolin-2-one | 3-Ylideneindolin-2-one |

| Formaldehyde | 7-Bromo-4-fluoro-3-methyleneindolin-2-one | 3-Ylideneindolin-2-one |

Wittig Reactions and Their Analogues

The Wittig reaction is a powerful method for converting carbonyl groups into alkenes. wikipedia.orgmasterorganicchemistry.com While the C2-carbonyl of 7-Bromo-4-fluoroindolin-2-one is part of a relatively unreactive amide, the corresponding oxidized derivative, 7-bromo-4-fluoroisatin (7-Bromo-4-fluoroindoline-2,3-dione), possesses a reactive ketone at the C3 position. This C3-keto group is an ideal substrate for the Wittig reaction.

The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the C3-carbonyl carbon. masterorganicchemistry.comyoutube.com This leads to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene (a 3-alkylideneindolin-2-one) and triphenylphosphine (B44618) oxide. libretexts.org

| Wittig Reagent (Ylide) | Expected Product from 7-Bromo-4-fluoroisatin | Alkene Geometry |

|---|---|---|

| Methylenetriphenylphosphorane (Ph3P=CH2) | 7-Bromo-4-fluoro-3-methyleneindolin-2-one | Not applicable |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | 7-Bromo-4-fluoro-3-ethylideneindolin-2-one | Mixture of (E)- and (Z)-isomers |

| (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl (E/Z)-2-(7-bromo-4-fluoro-2-oxoindolin-3-ylidene)acetate | Predominantly (E)-isomer (from stabilized ylide) organic-chemistry.org |

Metal-Catalyzed Alkenylation Reactions (e.g., Heck/Suzuki–Miyaura Coupling)

While the Heck and Suzuki–Miyaura reactions are most commonly employed to functionalize aryl halides, the outline specifies their application at the C3 position. Direct metal-catalyzed alkenylation at the C3 active methylene site is a less common but feasible transformation, proceeding via the C3-enolate. This can be considered an α-vinylation of the amide. The reaction would likely involve the palladium-catalyzed coupling of the indolin-2-one enolate with a vinyl halide or vinyl triflate.

However, the most prominent application of these reactions for the this compound substrate involves the C7-bromo substituent.

Heck Reaction : This reaction couples the aryl bromide at the C7 position with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The process forms a new carbon-carbon bond, attaching the vinyl group to the C7 position of the indolin-2-one core. wikipedia.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.org

Suzuki–Miyaura Coupling : This versatile reaction forms a carbon-carbon bond between the C7-bromo position and an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgyonedalabs.comlibretexts.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.govorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. yonedalabs.com

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)2, PPh3 | Et3N, K2CO3 | 7-Styryl-4-fluoroindolin-2-one |

| Heck Reaction | n-Butyl acrylate | PdCl2(PPh3)2 | NaOAc | Butyl 3-(4-fluoro-2-oxoindolin-7-yl)acrylate |

| Suzuki–Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4 | Na2CO3, K3PO4 | 4-Fluoro-7-phenylindolin-2-one |

| Suzuki–Miyaura Coupling | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | 4-Fluoro-7-(4-methoxyphenyl)indolin-2-one |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The two halogen atoms on the aromatic ring of this compound are potential sites for substitution reactions, most notably nucleophilic aromatic substitution (SNAr).

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction that occurs on aromatic rings bearing a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

In this compound, the indolin-2-one ring system is electron-withdrawing due to the influence of the amide carbonyl group. This activates the aromatic ring toward nucleophilic attack.

Reactivity at C4-F : The fluorine atom at the C4 position is ortho to the electron-withdrawing C2-carbonyl group. This ortho relationship provides significant activation for SNAr, as the negative charge in the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen. In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and facilitating the initial, often rate-determining, nucleophilic attack. youtube.com

Based on these electronic factors, nucleophilic aromatic substitution reactions on this compound are predicted to occur selectively at the C4 position, with displacement of the fluoride ion.

| Position | Halogen | Activating Group(s) | Relative Position | Predicted SNAr Reactivity |

|---|---|---|---|---|

| C4 | Fluorine | C2-Carbonyl | ortho | High |

| C7 | Bromine | C2-Carbonyl | (meta to N, para to C3) | Low |

Participation in Cross-Coupling Reactions (e.g., Suzuki, Heck)

This compound is a versatile building block in organic synthesis, amenable to various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing aryl and vinyl substituents at the 7-position of the indolin-2-one core, thereby enabling the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The bromine atom at the C7-position is suitably activated for reactions like the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 7-position.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of the closely related 7-bromooxindole (B152715) scaffold provides valuable insights. Generally, the reaction proceeds by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indolinone. This is followed by transmetalation with an activated boronic acid or ester and subsequent reductive elimination to yield the 7-aryl-4-fluoroindolin-2-one product and regenerate the palladium(0) catalyst.

Key to the success of these couplings is the appropriate choice of catalyst, ligand, and base. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of base is also critical for the activation of the organoboron species.

A representative, albeit generalized, Suzuki-Miyaura coupling of a 7-bromooxindole derivative is presented in the table below, illustrating typical reaction parameters.

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Good |

| 3-Pyridinylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | DMF | 90 | Moderate |

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium species. This reaction is particularly useful for the synthesis of 7-vinyl- or 7-styrenyl-4-fluoroindolin-2-one derivatives from this compound.

Similar to the Suzuki coupling, the mechanism of the Heck reaction involves the oxidative addition of palladium(0) to the C-Br bond. The resulting organopalladium species then undergoes a migratory insertion with the alkene, followed by a β-hydride elimination to afford the coupled product and a hydridopalladium complex. The active palladium(0) catalyst is regenerated in the presence of a base.

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. With terminal alkenes, the reaction typically yields the (E)-isomer of the substituted alkene. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling.

A generalized Heck coupling of a 7-bromooxindole derivative is outlined in the following table to provide an example of common reaction conditions.

| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | High |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | Good |

| 1-Octene | Pd₂(dba)₃ | dppf | NaOAc | DMA | 120 | Moderate |

Structural Elucidation and Intermolecular Interactions in Halogenated Indolin 2 Ones

X-ray Crystallographic Analysis of Halogenated Oxindoles (e.g., 6-Bromo-4-fluoroindolin-2-one)

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. A comparative analysis of 6-bromooxindole (B126910) and 6-bromo-4-fluoroindolin-2-one (B1292659) provides a clear picture of how fluorine substitution impacts the molecular and supramolecular structure. mdpi.combohrium.com

The crystal structure of 6-bromo-4-fluoroindolin-2-one was determined to be in the monoclinic space group P2₁/c. researchgate.net Unlike 6-bromooxindole, which has one molecule in the asymmetric unit, the asymmetric unit of 6-bromo-4-fluoroindolin-2-one contains two independent molecules. mdpi.comnih.gov

Table 1: Crystal Data and Refinement Parameters for 6-Bromo-4-fluoroindolin-2-one

| Parameter | 6-Bromo-4-fluoroindolin-2-one |

|---|---|

| Chemical Formula | C₈H₅BrFNO |

| Formula Mass (g/mol) | 230.04 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 7.4802(10) |

| b (Å) | 14.5825(16) |

| c (Å) | 14.0709(16) |

| β (°) | 95.616(11) |

| Volume (ų) | 1527.5(3) |

| Z | 8 |

| Temperature (K) | 173 |

Data sourced from a 2021 study by Silva et al. researchgate.net

The indolin-2-one ring system in these compounds is nearly planar. researchgate.net In a related compound, 7-bromo-1H-indole-2,3-dione, the non-hydrogen atoms show a mean deviation from planarity of just 0.034 Å. researchgate.net The planarity of the core structure is a crucial feature that facilitates various types of intermolecular stacking and interactions.

Detailed Analysis of Halogen Bonding and Other Non-Covalent Interactions

A variety of non-covalent interactions, including halogen bonds and hydrogen bonds, work in concert to stabilize the crystal lattice of halogenated oxindoles. mdpi.comwikipedia.org Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analyses, have been employed to understand the energetics and pathways of these interactions. mdpi.combohrium.com

Halogen-halogen contacts are classified into two main types: Type I, which are symmetrical and driven by dispersion forces, and Type II, which are asymmetrical and involve an electropositive σ-hole on one halogen interacting with the electronegative region of another. mdpi.com In the comparative study, short Br···Br contacts of Type I were observed in the crystal structure of 6-bromooxindole, with a Br···Br distance of 3.525 Å. nih.gov However, these direct Br···Br interactions were absent in 6-bromo-4-fluoroindolin-2-one. mdpi.com The introduction of the fluorine atom alters the crystal packing, precluding the formation of these contacts and instead favoring other types of interactions. mdpi.com

The most prominent intermolecular interaction in both 6-bromooxindole and 6-bromo-4-fluoroindolin-2-one is the strong hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor. mdpi.comnih.gov This interaction leads to the formation of centrosymmetric R²₂(8) graph set motifs, creating stable dimers. nih.goviucr.org

Interestingly, the N···O distance in the hydrogen bonds of 6-bromo-4-fluoroindolin-2-one (2.771(4) Å and 2.760(4) Å for the two independent molecules) is shorter than in 6-bromooxindole (2.843(6) Å). mdpi.comnih.gov This suggests that the introduction of the electron-withdrawing fluorine atom strengthens this primary hydrogen-bonding interaction. mdpi.com In addition to the strong N-H···O bonds, weaker C-H···O interactions are also observed, further stabilizing the crystal structure. mdpi.comresearchgate.net Energetically, the N-H···O interactions are the strongest among the various contacts investigated, with the C-H···Br, C-H···F, and C-H···O interactions being comparatively weaker. mdpi.com

Table 2: Intermolecular Interaction Distances (Å) in Halogenated Oxindoles

| Interaction Type | Compound | Distance (Å) |

|---|---|---|

| N-H···O | 6-Bromo-4-fluoroindolin-2-one | 2.760(4), 2.771(4) |

| N-H···O | 6-Bromooxindole | 2.843(6) |

| Br···Br (Type I) | 6-Bromooxindole | 3.525 |

Data sourced from a 2021 study by Silva et al. mdpi.comnih.gov

Elucidation of π–π Stacking Interactions in Solid State

In the crystal structure of 6-Bromo-4-fluoroindolin-2-one, the molecules arrange into infinite π-stacks with a herringbone pattern. mdpi.comresearchgate.net These stacks are formed by alternating unique molecules within the asymmetric unit, which are nearly parallel to each other, with an angle of just 0.76° between their least-squares planes. researchgate.net The average interplanar separation in these stacks is a mere 3.35 Å, indicating significant electronic communication between the aromatic systems. researchgate.net The stacking vector is observed to be parallel to the crystallographic a-axis. researchgate.net These π-stacks are further interconnected with neighboring stacks through dimeric intermolecular hydrogen bonds. mdpi.comresearchgate.net

A similar π-stacking motif is observed in the related compound 6-bromooxindole, which forms π-stacks with a parallel nearest interplanar distance of 3.38 Å. mdpi.comresearchgate.net In the case of 7-bromo-1H-indole-2,3-dione, a structurally related oxidized derivative, parallel slipped π–π interactions are also a dominant feature in the crystal packing. researchgate.net The nine-membered rings of the isatin (B1672199) molecules stack along the a-axis with an intercentroid distance of 3.8320(7) Å and a shorter interplanar distance of 3.341(2) Å, indicative of strong stacking interactions. researchgate.net

These findings suggest that 7-Bromo-4-fluoroindolin-2-one would also exhibit prominent π–π stacking interactions, likely forming infinite stacks or dimeric arrangements that contribute significantly to the stability of its crystal lattice. The presence of both electron-donating (the benzene (B151609) ring) and electron-withdrawing (the carbonyl group and halogen atoms) moieties within the molecule would facilitate these stabilizing interactions. Molecular modeling studies on various indolin-2-one derivatives have consistently highlighted the importance of π–π stacking in their biological activity, where they contribute to binding with target proteins. hilarispublisher.com

Table 1: Comparative π–π Stacking Parameters in Halogenated Indolin-2-one Derivatives

| Compound | Stacking Description | Interplanar Distance (Å) | Intercentroid Distance (Å) | Slippage (Å) | Reference |

| 6-Bromo-4-fluoroindolin-2-one | Herringbone arrangement of infinite π-stacks | 3.35 (average) | - | - | mdpi.comresearchgate.net |

| 6-Bromooxindole | Infinite π-stacks | 3.38 | - | - | mdpi.comresearchgate.net |

| 7-Bromo-1H-indole-2,3-dione | Parallel slipped π–π interactions | 3.341(2) | 3.8320(7) | 1.876(4) | researchgate.net |

Note: Data for this compound is inferred from these related structures.

Positional Influence of Halogen Substituents on Structural Features

The position of halogen substituents on the indolin-2-one ring system has a profound effect on the types and hierarchy of intermolecular interactions, leading to distinct crystal packing motifs. mdpi.com The introduction of a fluorine atom, in particular, can lead to new interaction patterns and modify existing ones due to its high electronegativity and ability to participate in hydrogen bonding. bohrium.com

A comparative analysis of 6-bromooxindole and 6-bromo-4-fluoroindolin-2-one reveals significant differences in their intermolecular contacts, despite both exhibiting a primary dimeric hydrogen-bonding pattern between the amide N-H donor and the carbonyl oxygen acceptor (R2,2(8) graph set motif). mdpi.comresearchgate.net In 6-bromo-4-fluoroindolin-2-one, the intermolecular nitrogen-oxygen distances in these hydrogen bonds are shorter (2.771(4) Å and 2.760(4) Å) compared to 6-bromooxindole (2.843(6) Å), suggesting a strengthening of this primary interaction upon fluorine substitution. mdpi.com

The position of the halogen also influences the electrostatic potential of the molecule, which in turn directs intermolecular interactions. For instance, in 7-bromo-1H-indole-2,3-dione, the bromine atom participates in a close Br···O contact of 3.085(2) Å, linking the hydrogen-bonded dimers into infinite chains. researchgate.net Such halogen···oxygen interactions are also observed in 4-bromoisatin (B1231351) and 6-bromoisatin (B21408) but are absent in 5-bromoisatin, 7-fluoroisatin, and 7-chloroisatin, highlighting the critical role of the halogen's position. researchgate.net

For this compound, it can be anticipated that the bromine at the 7-position and the fluorine at the 4-position would create a unique electronic environment. The electron-withdrawing nature of both halogens would influence the acidity of the N-H proton and the electron density of the aromatic ring, thereby modulating the strength of hydrogen bonds and π-stacking interactions. The positioning of the fluorine at C4 and bromine at C7 would likely lead to a different network of C-H···F, C-H···Br, and potentially Br···O or F···O interactions compared to the 6-bromo-4-fluoro isomer, resulting in a distinct three-dimensional supramolecular architecture. The study of how halogen type and position affect molecular conformation and crystal structures is a key aspect of crystal engineering. researchgate.net

Table 2: Key Intermolecular Interactions in Halogenated Indolin-2-one Derivatives

| Compound | Primary Hydrogen Bonding | Key Halogen Interactions | Reference |

| 6-Bromo-4-fluoroindolin-2-one | N-H···O (R2,2(8) motif) | C-H···F, C-H···Br | mdpi.comresearchgate.net |

| 6-Bromooxindole | N-H···O (R2,2(8) motif) | Br···Br (Type I) | mdpi.com |

| 7-Bromo-1H-indole-2,3-dione | N-H···O | Br···O | researchgate.net |

Computational and Theoretical Investigations of 7 Bromo 4 Fluoroindolin 2 One and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivitynih.govbohrium.com

Density Functional Theory (DFT) has been instrumental in exploring the electronic structure and reactivity of halogenated oxindoles, including 7-Bromo-4-fluoroindolin-2-one. nih.govbohrium.com These computational methods allow for a detailed analysis of the molecule's properties at the quantum level.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distributionmdpi.commdpi.com

Molecular Electrostatic Potential (MEP) maps are crucial for understanding intermolecular interactions by visualizing the charge distribution around a molecule. mdpi.com For this compound, MEP analysis reveals significant changes in the electrostatic potential compared to its non-fluorinated analogue, 6-bromooxindole (B126910). mdpi.com The introduction of the highly electronegative fluorine atom alters the charge distribution across the entire molecule, attracting electron density and influencing the electrophilicity and nucleophilicity of different regions. mdpi.commdpi.com This redistribution of charge is a key factor in rationalizing the observed intermolecular interaction energies and the relative orientations of molecules in the crystalline state. mdpi.com The MEP map highlights regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactionsnih.govmdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.govmdpi.com In the study of this compound, QTAIM analysis has been employed to characterize various non-covalent interactions, such as C-H···Br, C-H···O, and N-H···O. bohrium.commdpi.com By identifying bond critical points (BCPs) and analyzing their associated electron density (ρ) and its Laplacian (∇²ρ), QTAIM can estimate the strength and nature of these interactions. mdpi.com For instance, the electron density at the BCP is correlated with the interaction energy. mdpi.com This analysis has shown that the introduction of fluorine disrupts halogen-halogen interactions that are present in 6-bromooxindole and instead promotes C-H···halogen interactions. mdpi.com

Below is a table summarizing key QTAIM parameters for different intermolecular interactions observed in dimers of this compound, calculated at the MP2/def2-TZVP theory level. mdpi.com

| Interaction | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) | H(BCP) (a.u.) |

| N-H···O | 0.027 | 0.091 | -0.002 |

| C-H···O | 0.009 | 0.032 | 0.000 |

| C-H···Br | 0.007 | 0.026 | 0.001 |

This table presents a selection of QTAIM parameters for illustrative purposes. For a complete dataset, refer to the original research article. mdpi.com

Møller–Plesset Second-Order Perturbation Theory (MP2) for Interaction Energy Determinationmdpi.com

To accurately quantify the strength of intermolecular interactions, Møller–Plesset second-order perturbation theory (MP2) is a widely used computational method. mdpi.com For this compound, MP2 calculations, in conjunction with a supramolecular approach, have been used to determine the basis set superposition error (BSSE) corrected interaction energies (Eint(BSSE)) for various dimers. mdpi.com These calculations provide valuable insights into the relative strengths of different non-covalent interactions, such as hydrogen bonds and halogen bonds, that dictate the crystal packing of the molecule. mdpi.com The interaction energies calculated via MP2 can be compared with results from other methods like QTAIM to provide a comprehensive understanding of the forces at play. mdpi.com

Natural Bond Orbital (NBO) Analysis for Donor–Acceptor Interactionsnih.govbohrium.com

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating donor-acceptor orbital interactions, which are fundamental to understanding chemical bonding and intermolecular forces. nih.govbohrium.com In the context of this compound, NBO calculations have been performed at both the MP2 and DFT levels of theory to elucidate the nature of the orbitals involved in intermolecular interactions. nih.gov This analysis provides a quantitative measure of the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov By examining these second-order perturbation energies, researchers can identify the most significant orbital interactions contributing to the stability of the observed supramolecular structures. nih.gov

The table below showcases important donor-acceptor interactions and their corresponding second-order perturbation energies for a dimer of this compound. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | σ(N-H) | 10.2 |

| LP(1) Br | σ(C-H) | 0.8 |

| LP(1) F | σ*(C-H) | 0.6 |

Note: This table provides a simplified representation of NBO analysis results. The actual analysis involves a more extensive set of interactions. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studiesnih.govbohrium.com

The conformational landscape and potential tautomeric forms of this compound are crucial for a complete understanding of its chemical behavior. Computational studies have shown that the indolin-2-one ring system is relatively rigid. However, different packing arrangements and intermolecular interactions can be observed in the solid state. nih.govbohrium.com

Theoretical Prediction of Chemical Reactivity and Reaction Selectivity

The prediction of chemical reactivity and reaction selectivity of this compound and its analogs can be effectively achieved through computational chemistry methods. These theoretical investigations provide valuable insights into the electronic structure and properties of the molecules, which in turn govern their reactive behavior. Techniques such as Density Functional Theory (DFT) are instrumental in this regard, allowing for the calculation of various molecular properties and reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. In the context of substituted indolin-2-ones, the MEP analysis helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the carbonyl oxygen and the aromatic ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the N-H proton, making it susceptible to deprotonation by a base. The presence of electron-withdrawing halogen atoms, bromine and fluorine, would influence the electron density distribution across the entire molecule. The fluorine atom, being highly electronegative, is expected to create a region of positive potential, while the bromine atom's effect is more complex due to its polarizability. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. mdpi.com

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Fukui Functions and Local Reactivity Descriptors

While global descriptors provide information about the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint the specific atomic sites where reactions are most likely to occur. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity towards an electron-donating species).

f-(r): For electrophilic attack (measures reactivity towards an electron-accepting species).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most probable sites for different types of reactions. For instance, the atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack. These calculations are crucial for understanding the regioselectivity of reactions involving this molecule. tandfonline.com

Theoretical Prediction of Reaction Selectivity

Computational studies can also predict the selectivity of various reactions involving this compound. For example, in reactions like aldol (B89426) condensation, which is common for indolin-2-ones, theoretical calculations can help determine which enolate will preferentially form and react. beilstein-journals.org

Furthermore, the influence of substituents on the reaction mechanism and selectivity can be investigated. The electron-withdrawing nature of the bromo and fluoro groups in this compound will likely affect the acidity of the N-H proton and the reactivity of the C3 position, which is often involved in condensations and other functionalizations. nih.govnih.gov For instance, the increased acidity of the N-H proton could facilitate N-alkylation or N-arylation reactions.

DFT calculations can be employed to model the transition states of different possible reaction pathways. By comparing the activation energies of these transition states, the most favorable reaction pathway and the expected major product can be determined. This approach has been successfully used to elucidate the mechanisms and selectivities of reactions for a variety of organic compounds. acs.org

Advanced Applications and Research Directions in Chemical Biology and Materials Science

Indolin-2-one as a Privileged Scaffold for Rational Drug Design

The indolin-2-one core, also known as oxindole (B195798), is recognized in medicinal chemistry as a "privileged scaffold." This designation is due to its structural motif appearing in a wide array of natural products and synthetic molecules that exhibit significant biological activities. The versatility of the indolin-2-one structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties to interact with multiple biological targets. This adaptability has made it a cornerstone for the rational design of novel therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.

The indolin-2-one scaffold has been extensively utilized in the development of inhibitors targeting Receptor Tyrosine Kinases (RTKs). RTKs are crucial cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Dysregulation of RTK activity is a common feature in many types of cancer, making them a prime target for therapeutic intervention.

Numerous 3-substituted indolin-2-one derivatives have been identified as potent and specific inhibitors of various kinases. A prominent example is Sunitinib, an FDA-approved multi-targeted RTK inhibitor built upon the indolin-2-one framework. Sunitinib effectively inhibits several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis. By binding to the ATP-binding pocket of these kinases, Sunitinib blocks downstream signaling, thereby impeding tumor proliferation and angiogenesis. The clinical success of Sunitinib has solidified the indolin-2-one core as a validated and highly effective scaffold for the development of anticancer agents targeting RTKs.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indolin-2-one analogues, SAR studies have revealed that the type and position of substituents on the core ring system are critical for determining their potency and selectivity as kinase inhibitors.

Halogenation, the introduction of halogen atoms such as fluorine (F) and bromine (Br), has proven to be a particularly effective strategy. The placement of halogens can significantly alter a molecule's electronic properties, lipophilicity, and binding interactions with the target protein. For instance, the substitution of halides at the C5-position of the indolin-2-one ring is a key feature of potent VEGFR-2 and PDGFRβ inhibitors like Sunitinib (which contains a fluorine atom at C5). Research has shown that replacing a hydrogen atom with a bromine on the indole (B1671886) ring can increase inhibitory potency by more than 100-fold in certain series of lipoxygenase inhibitors. nih.gov Similarly, studies on other kinase inhibitors have demonstrated that a 3-bromo-substituted phenylamino (B1219803) side chain can be the most potent configuration for Epidermal Growth Factor Receptor (EGFR) inhibition. nih.gov These findings underscore the critical role of halogenation in optimizing the therapeutic potential of indolin-2-one derivatives.

| Compound Series | Halogen Substitution | Target | Observed Activity/Potency | Reference |

|---|---|---|---|---|

| Pyrrole (B145914) indolin-2-ones | Fluorine at C5 (e.g., Sunitinib) | VEGFR-2, PDGFRβ | Superior inhibitory activity | nih.gov |

| 1-Benzyl-5-bromoindolin-2-ones | Bromine at C5 | VEGFR-2 | IC50 = 0.503 µM for lead compound | nih.gov |

| 3-Methylene-indolin-2-ones | Bromine on indole ring | Lipoxygenase (LOX) | >100-fold increase in potency vs. H, Cl, F, or CH3 | nih.gov |

| 4-(Phenylamino)pyrido[4,3-d]pyrimidines | Bromine at position 3 of phenyl side chain | EGFR Tyrosine Kinase | Most potent in series (IC50 = 0.01 µM) | nih.gov |

Role in Modulating Specific Enzyme Activities (e.g., α-Glucosidase, Lipoxygenase, Butyrylcholinesterase)

Beyond kinase inhibition, the versatile indolin-2-one scaffold has been explored for its ability to modulate the activity of other important enzymes.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. Inhibiting α-glucosidase can delay carbohydrate absorption and lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes. Studies have shown that various 3,5-disubstituted and 3,3-di(indolyl)indolin-2-one derivatives are potent α-glucosidase inhibitors. nih.govx-mol.comresearchgate.net For example, one of the most active compounds from a study, compound 5f, inhibited yeast α-glucosidase with an IC50 value of 6.78 µM. nih.gov

Lipoxygenase (LOX): LOX enzymes are involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a therapeutic target for inflammatory diseases. nih.govmdpi.com Certain 3-methylene-indolin-2-one derivatives have been identified as potent dual inhibitors of both cyclooxygenase (COX) and LOX, with one brominated analogue showing a LOX IC50 value of 0.56 μM. nih.gov

Butyrylcholinesterase (BChE): This enzyme, along with acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary approach for treating the symptoms of Alzheimer's disease. While direct studies on 7-Bromo-4-fluoroindolin-2-one are limited, SAR studies on related inhibitor classes have noted that fairly similar fluorine- and bromine-containing compounds can produce significantly different inhibitory activities against BChE, indicating the potential for developing halogenated indolin-2-ones as selective modulators. nih.gov

| Indolin-2-one Derivative Series | Target Enzyme | Reported IC50 Value | Therapeutic Area | Reference |

|---|---|---|---|---|

| 3,5-disubstituted indolin-2-one (Compound 5f) | α-Glucosidase | 6.78 µM | Diabetes | nih.gov |

| 3,3-di(indolyl)indolin-2-one (Compound 1i) | α-Glucosidase | 67% inhibition at 50 µg/ml | Diabetes | researchgate.netnih.gov |

| 3-[4-(aminosulfonyl)phenyl]methylene-indolin-2-one | Lipoxygenase (LOX) | 0.56 µM | Inflammation | nih.gov |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | Butyrylcholinesterase (BChE) | 22.23 µM | Alzheimer's Disease | nih.gov |

Development as Chemical Probes and Biochemical Tool Compounds

The indolin-2-one scaffold is not only valuable for developing therapeutics but also for creating chemical probes and biochemical tools to study biological systems. These tools are essential for target validation, understanding disease mechanisms, and visualizing biological processes. For instance, indolin-2-one derivatives have been synthesized as ligands for in vitro receptor binding assays to determine affinity and selectivity for specific targets, such as dopamine (B1211576) receptors. nih.gov Furthermore, the core structure can be modified to incorporate reporter groups, such as fluorescent tags, for use in cellular imaging. Indole-based cyanine (B1664457) dyes, for example, have been developed as RNA-selective two-photon fluorescent probes for live-cell imaging. cityu.edu.hk The adaptability of the indolin-2-one structure allows for the synthesis of derivatives with specific properties, making them useful for a range of biochemical investigations. mdpi.com

Emerging Applications in Organic Material Science (e.g., Organic Semiconductors)

The unique electronic and photochemical properties of the indolin-2-one (oxindole) scaffold have led to its exploration in the field of organic material science. Organic semiconductors are carbon-based materials that can conduct charge, forming the basis of flexible and lightweight electronic devices. ossila.com

Future Research Perspectives for 7 Bromo 4 Fluoroindolin 2 One

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more efficient and environmentally benign processes is paramount. Future research on 7-Bromo-4-fluoroindolin-2-one should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic strategies for similar halogenated indolinones often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future explorations should focus on:

Catalytic C-H Activation/Halogenation: Developing methods for the direct and selective introduction of bromine and fluorine onto the indolin-2-one scaffold could significantly shorten synthetic pathways, improving atom economy.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. Applying this technology to the synthesis of this compound could lead to more efficient and reproducible production.

Biocatalysis: Employing enzymes for specific halogenation or cyclization steps could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Halogenation | Multi-step synthesis involving protection/deprotection and stoichiometric halogenating agents. | Direct C-H functionalization using catalytic systems. | Higher atom economy, fewer synthetic steps, reduced waste. |

| Cyclization | Intramolecular cyclization of substituted anilines, sometimes requiring high temperatures or strong acids/bases. | Photoredox catalysis or enzymatic cyclization. | Milder reaction conditions, higher selectivity, reduced energy consumption. |

| Process Type | Batch processing. | Continuous flow synthesis. | Improved safety, better process control, easier scalability. |

Deeper Mechanistic Understanding of Halogen Effects on Intermolecular and Intramolecular Interactions

The presence of both bromine and fluorine on the indolin-2-one ring creates a unique electronic and steric environment that governs its interactions with other molecules and itself. A profound understanding of these noncovalent interactions is crucial for predicting solid-state packing and designing molecules with specific binding properties. nih.govmdpi.com

Future research should employ a combination of experimental and computational techniques to investigate:

Halogen Bonding: The electropositive region on the bromine atom, known as the σ-hole, can engage in directional halogen bonds with Lewis bases. wiley-vch.de The strength and geometry of these interactions, and how they are modulated by the adjacent fluorine atom, require detailed investigation. Computational studies using methods like Møller–Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT) can quantify the energy of these interactions. mdpi.com

Hydrogen Bonding: The N-H and C=O groups of the indolinone core are primary sites for hydrogen bonding. nih.govresearchgate.net Research should focus on how the electron-withdrawing nature of the fluorine atom influences the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the strength of N-H···O hydrogen bonds. nih.gov

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Indole (B1671886) Ring ↔ Indole Ring | Contributes to the stabilization of crystal structures. |

Rational Design and Synthesis of New Chemical Entities with Enhanced Specificity and Functionality Based on Computational Insights

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. researchgate.netnih.gov The specific halogenation pattern of this compound provides unique vectors for modification to enhance potency and selectivity against specific biological targets.

Future research in this area should leverage computational chemistry to guide the design of new derivatives:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, such as kinases, docking studies can predict how derivatives of this compound bind. researchgate.netnih.gov The bromine atom can be strategically positioned to form halogen bonds with key residues in the active site, while the fluorine atom can be used to modulate electronic properties and improve metabolic stability.

Fragment-Based Drug Design (FBDD): The this compound core can be used as a starting fragment, with computational methods guiding the growth of the molecule to occupy specific pockets within a target's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with function. This allows for the prediction of activity for new, unsynthesized compounds, streamlining the discovery process.

Table 3: Computational Workflow for Rational Drug Design

| Step | Computational Tool/Technique | Objective | Desired Outcome |

|---|---|---|---|

| 1. Target Identification | Bioinformatics Databases | Identify a relevant biological target (e.g., a specific kinase). | Validated target for inhibition. |

| 2. Binding Site Analysis | Molecular Docking, Molecular Dynamics (MD) Simulations | Characterize the active site and identify key interaction points. | A map of hydrogen bond donors/acceptors and hydrophobic pockets. |

| 3. In Silico Screening | Virtual Screening, Fragment-Based Design | Design and screen a virtual library of this compound derivatives. | A set of "hit" compounds with predicted high binding affinity. |

| 4. Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Computationally refine the structure of hit compounds to improve potency, selectivity, and ADMET properties. | Optimized lead candidates for chemical synthesis. |

| 5. Synthesis & Evaluation | Chemical Synthesis | Synthesize the computationally designed lead compounds. | Confirmation of predicted biological activity and properties. |

Q & A

Q. How can computational modeling enhance the interpretation of experimental data for this compound?

- Modeling Integration : Use Gaussian or ORCA for DFT calculations to predict NMR chemical shifts, IR vibrational modes, and electrostatic potential surfaces. Validate against experimental SC-XRD data via Mercury or VESTA software. SHELXPRO can interface with molecular dynamics simulations to study lattice interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.